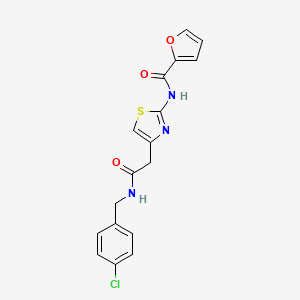

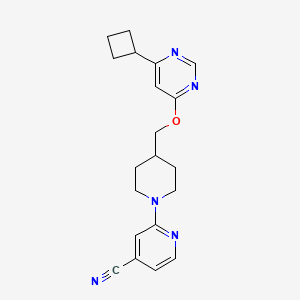

![molecular formula C21H23N5O B2607435 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde CAS No. 865660-52-2](/img/structure/B2607435.png)

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives are widely used in medicinal chemistry due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure .科学的研究の応用

Organic Synthesis

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo SNAr (nucleophilic aromatic substitution) reactions under mild and environmentally friendly conditions . This reactivity is particularly useful for constructing N-heterocyclic systems , which are prevalent in many pharmaceutical compounds. The ability to introduce various substituents through SNAr reactions expands the molecular diversity accessible for drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pyrimidine derivatives that are integral to numerous drugs . The pyrimidine core is a common motif in many pharmacologically active molecules, and the manipulation of this core can lead to the development of new therapeutic agents with potential applications in treating a wide range of diseases.

Material Science

The compound’s derivatives are used in material science , particularly in the development of organic electronic materials . Its derivatives can be employed in Suzuki–Miyaura coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of organic electronic materials . These materials have applications in solar cells, light-emitting diodes, and transistors.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards and reagents . They are essential for developing analytical methods, including mass spectrometry , to identify and quantify other substances with precision and accuracy .

Industrial Applications

The compound finds industrial applications in the synthesis of dyes, pigments, and agrochemicals . Its reactivity allows for the creation of complex molecules that can serve as active ingredients or intermediates in various industrial processes .

Environmental Applications

Lastly, the compound’s derivatives can be explored for environmental applications, such as the development of sensors and indicators . These could be used to detect pollutants or changes in environmental conditions, contributing to environmental monitoring and protection efforts .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-25(13-16-9-5-3-6-10-16)19-18(15-27)20(24-21(22)23-19)26(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJJDVSKTKAMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)N(C)CC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)

![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2607361.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)

![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)

![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)